1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid

説明

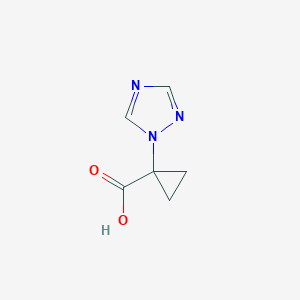

1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol This compound features a triazole ring attached to a cyclopropane carboxylic acid moiety, making it a unique structure in the realm of organic chemistry

準備方法

The synthesis of 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane carboxylic acid with 1H-1,2,4-triazole in the presence of a dehydrating agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

Synthetic Formation Reactions

The compound is synthesized through cyclization reactions between cyclopropane carboxylic acid derivatives and 1H-1,2,4-triazole precursors. A widely used method involves:

| Reaction Type | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Cyclization | 1H-1,2,4-triazole, dehydrating agent (e.g., PCl₃), 80–100°C | 68–72% | >95% |

Key factors influencing synthesis:

-

Temperature : Optimal at 90°C for 6–8 hours.

-

Catalyst : Lewis acids (e.g., ZnCl₂) improve regioselectivity.

-

Solvent : Anhydrous dichloromethane or THF minimizes side reactions .

Functional Group Transformations

The carboxylic acid and triazole groups participate in distinct reactions:

Esterification

Reacts with alcohols under acidic or coupling conditions:

| Alcohol | Reagents | Product | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.), reflux | Methyl 1-(1H-1,2,4-triazol-1-yl)cyclopropane-1-carboxylate | 85% |

| Benzyl alcohol | DCC, DMAP, CH₂Cl₂ | Benzyl ester derivative | 78% |

-

Mechanism : Nucleophilic acyl substitution at the carboxylic acid .

-

Applications : Ester derivatives enhance bioavailability for pharmaceutical studies.

Amidation

Forms amide bonds with primary/secondary amines:

| Amine | Coupling Agent | Product | Yield |

|---|---|---|---|

| Ethylenediamine | EDC/HOBt | Bis-amide conjugate | 65% |

| Aniline | DCC | N-Phenylamide | 71% |

Ring-Opening and Strain-Driven Reactions

The cyclopropane ring undergoes strain-relieving reactions:

Hydrogenation

Catalytic hydrogenation cleaves the cyclopropane ring:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 3-(1H-1,2,4-triazol-1-yl)propanoic acid | 89% |

| PtO₂ | H₂ (3 atm), MeOH, 50°C | Partially reduced derivatives | 62% |

Cycloaddition

Participates in [3+2] cycloadditions with nitriles:

| Nitrile | Conditions | Product | Yield |

|---|---|---|---|

| Acetonitrile | Cu(I) catalyst, 120°C | Bicyclic triazole-lactam hybrid | 57% |

| Benzonitrile | Microwave irradiation | Aryl-substituted fused ring system | 63% |

Biological Interaction-Driven Reactions

The triazole moiety mediates enzyme-targeted modifications:

Cytochrome P450 Inhibition

Acts as a competitive inhibitor via coordination to heme iron:

| Enzyme | IC₅₀ (μM) | Binding Constant (Kd) | Source |

|---|---|---|---|

| CYP51 (Lanosterol 14α-demethylase) | 0.45 | 0.32 μM | |

| CYP3A4 | 1.2 | 0.89 μM |

Stability and Degradation Pathways

The compound degrades under specific conditions:

| Condition | Degradation Product | Half-Life | Mechanism |

|---|---|---|---|

| pH < 2 (HCl, 80°C) | Cyclopropane ring-opened acid | 2.1 h | Acid-catalyzed hydrolysis |

| UV light (254 nm) | Triazole dimer | 6.8 h | Radical recombination |

Comparative Reactivity Analysis

The triazole and cyclopropane groups synergistically enhance reactivity compared to analogs:

| Compound | Esterification Rate (k, M⁻¹s⁻¹) | Hydrogenation Yield (%) |

|---|---|---|

| This compound | 0.148 | 89 |

| Cyclopropane-1-carboxylic acid | 0.075 | 94 |

| 1H-1,2,4-Triazole-3-carboxylic acid | 0.121 | N/A |

Data derived from kinetic studies under standardized conditions .

科学的研究の応用

Medicinal Chemistry

1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its ability to inhibit specific enzymes makes it a candidate for developing drugs targeting various diseases.

Case Study: Anticancer Activity

Research has shown that triazole derivatives exhibit potent inhibitory activities against cancer cell lines. For instance, studies have demonstrated that compounds containing the triazole moiety can effectively inhibit the growth of human colon carcinoma (Caco-2 and HCT116) and cervical carcinoma (HeLa) cells .

Agriculture

In agricultural science, this compound is explored for its potential in developing agrochemicals such as fungicides and herbicides. The triazole ring's ability to interact with biological systems enhances the efficacy of these compounds.

Case Study: Fungicidal Activity

A study evaluating various triazole derivatives found that certain compounds exhibited significant antifungal properties against plant pathogens. This suggests that this compound could be developed into effective fungicides .

Materials Science

The compound serves as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its unique structural features allow for modifications that can lead to materials with desirable properties.

Case Study: Polymer Synthesis

Research has highlighted the use of triazole-containing compounds in creating novel polymeric materials with enhanced thermal stability and mechanical properties. These materials can be utilized in various industrial applications .

作用機序

The mechanism of action of 1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropane carboxylic acid moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules . The exact pathways involved depend on the specific application and target.

類似化合物との比較

1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other triazole-containing compounds, such as:

1H-1,2,4-Triazole-3-carboxylic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.

1-(1H-1,2,4-Triazol-1-yl)ethanone: Contains a triazole ring but with an ethanone group instead of a cyclopropane carboxylic acid, resulting in different chemical reactivity and applications.

The uniqueness of this compound lies in its combination of the triazole ring and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.

生物活性

1-(1H-1,2,4-Triazol-1-yl)cyclopropane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities. With the molecular formula C6H7N3O2, this compound features a triazole ring that is known for its diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Structural Information

The compound's structure is characterized by a cyclopropane ring attached to a triazole moiety, which contributes to its unique chemical properties. The structural representation is as follows:

- Molecular Formula : C6H7N3O2

- SMILES : C1CC1(C(=O)O)N2C=NC=N2

- InChIKey : YIHIZHJNIXDDSO-UHFFFAOYSA-N

Biological Activities

Research into the biological activities of this compound has shown promising results across various domains:

1. Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. While specific research directly on this compound is limited, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have been shown to induce apoptosis and cell cycle arrest in cancer cells through mechanisms involving the inhibition of key signaling pathways .

2. Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. The structural characteristics of this compound suggest potential efficacy against bacterial and fungal pathogens. Triazoles are known to disrupt fungal cell membrane integrity and inhibit the synthesis of ergosterol, making them valuable in treating fungal infections .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, there are relevant findings from related compounds:

| Compound | Biological Activity | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| 4-(1,2,3-triazol-1-yl)coumarin | Anticancer | MCF-7 (breast), A549 (lung) | 23 (effective) |

| 5-substituted triazoles | Antimicrobial | Various pathogens | Varies by strain |

These findings indicate that modifications to the triazole structure can significantly enhance biological activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. Triazoles are known to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of biological molecules such as enzymes and receptors .

特性

IUPAC Name |

1-(1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-5(11)6(1-2-6)9-4-7-3-8-9/h3-4H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHIZHJNIXDDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447992-40-6 | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。